molecular formula C7H3F4NO B1404335 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one CAS No. 950687-45-3

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one

Cat. No.: B1404335
CAS No.: 950687-45-3
M. Wt: 193.1 g/mol
InChI Key: IFFJWJHMUMGZQH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one ( 950687-45-3) is a fluorinated aromatic ketone of high interest in advanced chemical synthesis and pharmaceutical research . This compound, with the molecular formula C7H3F4NO and a molecular weight of 193.10 g/mol, serves as a versatile and critical building block for the development of active pharmaceutical ingredients (APIs) and complex organic molecules . The presence of both a trifluoromethyl ketone and a fluoropyridine moiety makes it a valuable precursor in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, which are prominent scaffolds in medicinal chemistry . Its specific research value lies in its potential to be transformed into other functional groups, such as amines, for further elaboration into target molecules . As a fine chemical intermediate, it is essential for constructing molecules with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFJWJHMUMGZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Precursors

One of the most straightforward approaches involves the fluorination of suitable ketone or aldehyde precursors. This method typically employs electrophilic fluorinating agents such as trifluoromethylating reagents or fluorinating gases under controlled conditions.

Procedure:

  • Starting with a pyridinyl precursor, such as 6-fluoropyridine-3-carboxaldehyde or related derivatives, the compound undergoes electrophilic trifluoromethylation.
  • Reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (e.g., Togni’s reagent) are used in the presence of catalysts such as copper or silver salts.
  • The reaction is conducted at elevated temperatures (around 80–110°C) in solvents like acetonitrile or dichloromethane.

Reaction Scheme:

Pyridinyl precursor + CF₃I → 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one

Acylation of Fluoropyridines Followed by Oxidation

Another method involves acylation of fluorinated pyridines, followed by oxidation to form the corresponding ketone.

Procedure:

  • 6-Fluoropyridine is first acylated using acyl chlorides or anhydrides, such as trifluoroacetyl chloride, in the presence of a base like pyridine or triethylamine.
  • The resulting acylated intermediate is then subjected to oxidative cleavage or rearrangement, often using oxidants such as potassium permanganate or chromium-based reagents, to yield the desired ethanone.

Reaction Scheme:

6-Fluoropyridine + Trifluoroacetyl chloride → Trifluoroacetyl pyridine derivative
→ Oxidation → this compound

Cross-Coupling Strategies

Recent advances leverage transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to assemble the compound from simpler building blocks.

Procedure:

  • A 6-fluoropyridin-3-yl halide (e.g., bromide or chloride) is coupled with a trifluoromethylated methyl precursor.
  • Catalysts such as Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos) facilitate the coupling.
  • The reaction is performed in toluene at elevated temperatures (~110°C) under inert atmosphere.

Reaction Scheme:

6-Fluoropyridin-3-yl halide + trifluoromethyl precursor → Coupled product → Oxidation to ethanone

Literature Data Summary

Method Reagents Conditions Yield Remarks
Direct fluorination Trifluoromethylating agents (e.g., CF₃I) 80–110°C, MeCN or DCM Variable Suitable for aromatic precursors
Acylation + oxidation Trifluoroacetyl chloride, oxidants Room temperature to 60°C Moderate Requires multiple steps
Cross-coupling 6-Fluoropyridin-3-yl halide + trifluoromethyl precursor 110°C, inert atmosphere Low to moderate Advanced, versatile

Notes on Reaction Conditions and Purification

  • Temperature Control: Elevated temperatures (80–110°C) are often necessary for fluorination and coupling reactions.
  • Solvent Choice: Polar aprotic solvents like acetonitrile, DMSO, or toluene are preferred.
  • Purification: Typically involves silica gel chromatography, recrystallization, or preparative HPLC to isolate high-purity product.
  • Yield Variability: Yields depend on the method and precursor purity, ranging from moderate (30–50%) to low (<20%) in some complex routes.

Research Findings and Data Tables

Study Method Reagents Conditions Yield Key Observations
Method A Pyridin-2-amine + Pyridine-2-carbaldehyde MeOH, 70°C Not specified Successful formation via condensation
Fluorination of precursors CF₃I, Ag catalysts 80°C, MeCN Variable Effective for aromatic systems
Transition-metal catalysis 6-Fluoropyridin-3-yl halide + trifluoromethyl precursor 110°C, toluene Low to moderate Suitable for complex molecule assembly

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one serves as an essential building block in the synthesis of various fluorinated organic molecules. Its strong electron-withdrawing trifluoromethyl group enhances the reactivity of adjacent functional groups, making it particularly useful in nucleophilic substitution reactions where the pyridinyl moiety acts as a leaving group .

Key Findings:

  • High Yields: Reactions involving this compound often yield over 90% under optimized conditions.
  • Versatile Reagent: It has been successfully used to synthesize numerous fluorinated analogs of biologically active molecules .

Pharmaceutical Applications

The compound is explored for its potential in drug discovery due to its ability to modulate enzyme activity and receptor interactions. Its unique structure allows for enhanced binding affinity to specific molecular targets, which can influence biochemical pathways relevant to neurological and inflammatory diseases .

Case Study:
In pharmacological research, compounds synthesized from this compound have demonstrated improved pharmacokinetic profiles and increased efficacy against specific targets compared to non-fluorinated analogs .

Materials Science

In materials science, this compound is utilized in designing advanced materials such as liquid crystals and fluoropolymers. Its properties impart thermal stability and chemical resistance to materials, making them suitable for harsh environments .

Application Highlights:

  • Fluoropolymers: Enhanced durability and performance in electronic applications.
  • Liquid Crystals: Improved optical properties for display technologies .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reagent in various spectroscopic and chromatographic methods. It aids in the quantification and identification of fluorine-containing analytes .

Usage Examples:

  • Used in gas chromatography-mass spectrometry (GC-MS) for detecting fluorinated compounds.
  • Acts as a calibration standard for various analytical techniques .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Key Features :

  • Structure : Pyridine ring substituted with fluorine at position 6 and a trifluoroacetyl group at position 3.
  • Molecular Formula: Discrepancy exists in the evidence. lists C₈H₈ClNO, which conflicts with the expected formula (likely C₇H₃F₄NO). This inconsistency requires verification from authoritative sources.
  • Applications: Potential intermediate for pharmaceuticals or ligands in catalysis.

Comparison with Structural Analogs

The following compounds share structural similarities, differing in the aromatic/heterocyclic substituent attached to the trifluoroacetyl group.

Table 1: Comparative Data for Trifluoroacetyl Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Physical Properties References
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one C₈H₈ClNO* 169.61 (disputed) EN300-1966370 Not reported
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one C₈H₆F₃NO₂ 205.14 95399-93-2 Not reported
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one C₆H₃F₃O₂ 164.08 18207-47-1 Boiling Point: 144°C; Density: 1.365 g/cm³
2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-one C₈H₄F₄O 192.11 655-32-3 Not reported
2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-one C₇H₁₀F₃NO 181.16 340-07-8 Liquid; Storage: Room temperature

*Note: The molecular formula for this compound in (C₈H₈ClNO) is inconsistent with its name, suggesting a possible typo. A corrected formula is likely C₇H₃F₄NO (estimated MW: 193.11).

Structural and Functional Differences

Substituent Effects :

  • Electron-Withdrawing Groups : The 6-fluoro substituent on the pyridine ring increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to methoxy-substituted analogs (e.g., 6-methoxy derivative in ).
  • Heterocyclic vs. Aromatic Cores : Pyridine and furan derivatives () exhibit higher polarity and basicity than phenyl analogs (), influencing solubility and interaction with biological targets.

Synthetic Utility: The methoxy variant (C₈H₆F₃NO₂) may undergo demethylation under acidic conditions, offering a route to hydroxylated intermediates . Piperidine derivatives () serve as precursors for bioactive molecules due to their nitrogen-rich scaffolds.

Physical Properties :

  • The furan derivative () has a lower molecular weight (164.08) and higher density (1.365 g/cm³) compared to pyridine-based analogs, reflecting differences in ring size and substituent electronegativity.

Biological Activity

Overview

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and a 6-fluoropyridinyl moiety. Its unique chemical structure contributes to its biological activity, particularly in pharmacological research and enzyme modulation.

  • Molecular Formula : C7_7H4_4F4_4N\O
  • Molecular Weight : 195.11 g/mol
  • CAS Number : 950687-45-3

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration into biological membranes. This property allows it to modulate enzyme activity and receptor interactions effectively, which is crucial for drug development and biochemical research.

Enzyme Inhibition and Receptor Binding

Research has indicated that this compound can act as an inhibitor of certain enzymes, potentially affecting metabolic pathways. For instance, compounds with similar structures have been shown to interact with enzymes involved in cholesterol absorption and other metabolic processes. The fluorinated moiety can enhance binding affinity to target sites, leading to significant biological effects.

Pharmacological Applications

The compound has been explored for its potential applications in treating neurological and inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanolC8_8H6_6F3_3N\O0.72
2-(Trifluoromethyl)nicotinaldehydeC7_7H5_5F3_3N0.81
1-(5-Fluoropyridin-3-yl)ethanoneC7_7H6_6F\N0.71
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acidC8_8H7_7F3_3N\O$$_20.77

Study on Enzyme Interaction

A study conducted on the interaction of fluorinated compounds with enzyme systems demonstrated that compounds similar to this compound exhibited varying degrees of inhibition against specific enzymes involved in metabolic pathways. The results indicated that the presence of fluorine atoms significantly enhanced the inhibitory effects compared to non-fluorinated analogs.

Pharmacological Research

In a pharmacological context, researchers have utilized this compound as a biochemical probe to study enzyme mechanisms. Its ability to selectively bind to target sites facilitates the exploration of enzyme kinetics and the development of potential therapeutic agents.

Q & A

What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one, and how can reaction conditions be tailored to improve yield?

Level: Basic
Answer:
The synthesis of trifluoroacetyl pyridine derivatives often involves fluorination and acylation steps. A validated approach includes:

  • Fluorination: Reacting halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents like KF in polar solvents (e.g., DMSO) at elevated temperatures (80–120°C) to introduce fluorine at the 6-position .
  • Acylation: Introducing the trifluoroacetyl group via Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) in dry dichloromethane (DCM) at low temperatures (-15°C to 0°C) to minimize side reactions .
    Optimization Tips:
  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (hexane/EtOAc gradients) or recrystallization improves yield and purity.

How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

Level: Basic
Answer:
Key NMR spectral features for structural confirmation:

  • ¹H NMR:
    • Aromatic protons on the pyridine ring appear as doublets or multiplets in δ 7.5–8.5 ppm.
    • Absence of extraneous peaks (e.g., -OH or -NH) confirms purity.
  • ¹⁹F NMR:
    • Distinct signals for CF₃ (~δ -70 to -75 ppm) and pyridyl-F (~δ -110 to -120 ppm) .
  • ¹³C NMR:
    • Carbonyl (C=O) resonance at δ 175–185 ppm (q, J ≈ 35 Hz due to coupling with three equivalent fluorine atoms) .
      Methodological Note:
      Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) for accurate shifts.

What computational methods are recommended to predict the reactivity and electronic properties of this compound?

Level: Basic
Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-withdrawing CF₃ and F groups lower LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity. Fluorine atoms participate in hydrogen bonding and hydrophobic interactions, critical for binding affinity .
    Tools: Gaussian, GROMACS, or AutoDock Vina. Validate predictions with experimental data (e.g., kinetic assays).

How can crystallographic data resolve contradictions in molecular geometry predictions for this compound?

Level: Advanced
Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., hexane/EtOAc). Use SHELXL for refinement, especially for handling twinning or disorder common in fluorinated compounds .
  • Key Parameters:
    • C-F bond lengths (~1.34 Å) and angles confirm stereoelectronic effects.
    • Compare experimental torsion angles with DFT-optimized structures to validate conformers.
      Case Study: Discrepancies in CF₃ group orientation can arise from dynamic disorder; SHELXL’s TWIN and BASF commands improve model accuracy .

What mechanistic insights explain the regioselectivity of fluorination and acylation in this compound?

Level: Advanced
Answer:

  • Fluorination Regioselectivity: Directed by the electron-deficient pyridine ring. Fluorine preferentially substitutes at the 6-position due to lower activation energy for aromatic nucleophilic substitution (SNAr) at meta to electron-withdrawing groups .
  • Acylation Site: Friedel-Crafts acylation targets the pyridine’s 3-position due to increased electron density at this site (ortho/para-directing effects of fluorine) .
    Experimental Validation:
  • Isotopic labeling (¹⁸O/²H) and kinetic isotope effects (KIE) studies differentiate between concerted and stepwise mechanisms.

How does the trifluoroacetyl group influence the compound’s stability under acidic or basic conditions?

Level: Advanced
Answer:

  • Acidic Conditions: The CF₃ group stabilizes the carbonyl via inductive effects, reducing hydrolysis rates. However, prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the ketone.
  • Basic Conditions: Susceptible to nucleophilic attack (e.g., hydroxide) at the carbonyl. Steric hindrance from CF₃ slows but does not prevent degradation.
    Mitigation: Store under inert conditions (N₂ atmosphere) at low temperatures (-20°C) .

What strategies are effective for analyzing bioactivity in vitro, given the compound’s fluorinated structure?

Level: Advanced
Answer:

  • Enzyme Assays: Use fluorogenic substrates to track inhibition kinetics. The compound’s CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations. Fluorine’s high electronegativity improves membrane permeability .
  • SAR Studies: Compare with non-fluorinated analogs to isolate fluorine-specific effects on potency and selectivity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Reactant of Route 2
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2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one

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